molecular formula C17H19NO4S B5741230 N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B5741230
M. Wt: 333.4 g/mol
InChI Key: TULFXEIMBAEIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as TMB-4, is a sulfonamide compound that has gained significant attention in scientific research. TMB-4 has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in various applications.

Mechanism of Action

The mechanism of action of TMB-4 involves the inhibition of bacterial cell wall synthesis. TMB-4 targets the bacterial enzyme MurA, which is responsible for the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting MurA, TMB-4 prevents the synthesis of peptidoglycan, leading to bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, TMB-4 has also been found to exhibit other biochemical and physiological effects. TMB-4 has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. TMB-4 has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

TMB-4 has several advantages for use in lab experiments. It is a highly potent compound, making it effective at low concentrations. TMB-4 also exhibits a broad spectrum of activity against different bacterial strains, making it a versatile compound for use in various applications. However, TMB-4 also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, TMB-4 has not been extensively studied for its toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of TMB-4. One area of research is the development of new antibiotics based on the structure of TMB-4. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of TMB-4 for the treatment of various diseases. Additionally, the toxicity of TMB-4 needs to be further studied to determine its safety for use in various applications.

Synthesis Methods

TMB-4 can be synthesized through a multistep process involving the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base. The resulting intermediate is then reacted with an amine to form TMB-4.

Scientific Research Applications

TMB-4 has been extensively studied for its antimicrobial properties. It has been found to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. TMB-4 has also been found to be effective against drug-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-6-12(2)17(13(3)7-11)23(19,20)18-9-14-4-5-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULFXEIMBAEIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Benzo[1,3]dioxol-5-ylmethyl-2,4,6-trimethyl-benzenesulfonamide

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